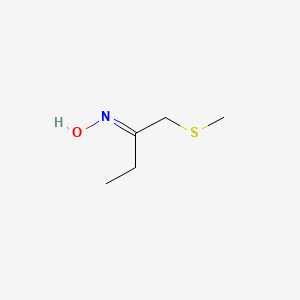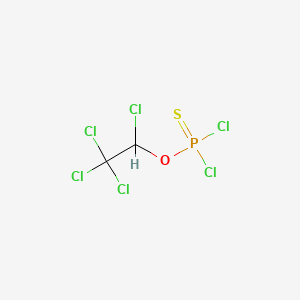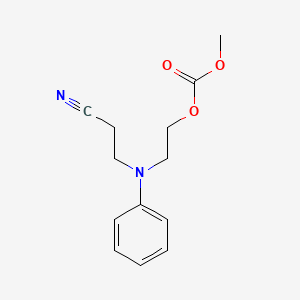
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, 2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate . This compound is characterized by the presence of a cyanoethyl group attached to an aniline moiety, which is further linked to an ethyl methyl carbonate group.
Vorbereitungsmethoden
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate typically involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be compared with other similar compounds, such as:
2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the carbonate moiety .
Eigenschaften
CAS-Nummer |
93839-02-2 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |
InChI-Schlüssel |
VOKMGOLQEBPKNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


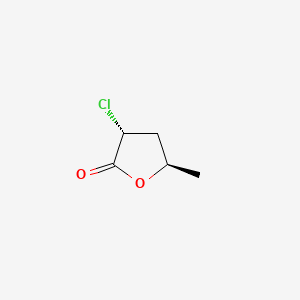
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)


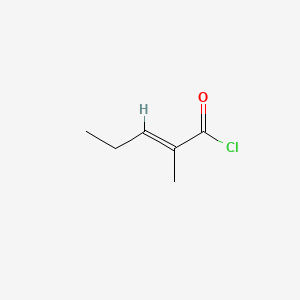
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
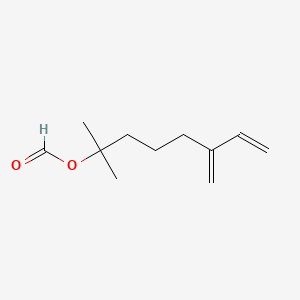
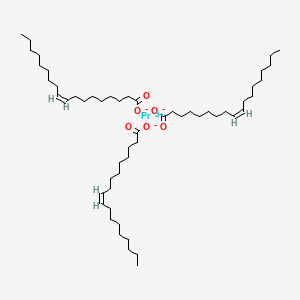
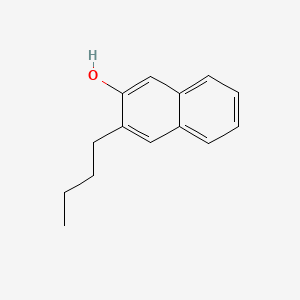
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


